molecular formula C20H30N2O10S2 B560195 3-Methyl-GABA

3-Methyl-GABA

Cat. No.: B560195
M. Wt: 522.6 g/mol
InChI Key: XDPUYXWLPXNCDY-UHFFFAOYSA-N
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Description

3-Methyl-GABA, also known as 4-amino-3-methylbutanoic acid, is an anticonvulsant alkaloid. It is a derivative of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. This compound is known for its ability to activate GABA aminotransferase, an enzyme that transforms GABA to succinate semialdehyde and glutamate .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-GABA involves the alkylation of GABA. One common method includes the reaction of GABA with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound under controlled conditions, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-GABA undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methyl-GABA has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of 3-Methyl-GABA involves the activation of GABA aminotransferase, which transforms GABA to succinate semialdehyde and glutamate. It also activates glutamate decarboxylase, an enzyme needed in GABA synthesis. This dual activation is thought to be the primary mechanism behind its anticonvulsant action .

Comparison with Similar Compounds

  • Valerenic acid
  • Valproic acid
  • Pregabalin
  • Phenibut

Comparison: 3-Methyl-GABA is unique in its dual activation of GABA aminotransferase and glutamate decarboxylase, which distinguishes it from other GABA analogues. While compounds like valproic acid and pregabalin also modulate GABAergic activity, they do so through different mechanisms, such as inhibiting GABA reuptake or blocking voltage-dependent calcium channels .

Properties

IUPAC Name

4-amino-3-methylbutanoic acid;naphthalene-1,5-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O6S2.2C5H11NO2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;2*1-4(3-6)2-5(7)8/h1-6H,(H,11,12,13)(H,14,15,16);2*4H,2-3,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPUYXWLPXNCDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)CN.CC(CC(=O)O)CN.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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